![molecular formula C17H22N2O4 B5064472 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as CB-1158, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the enzyme arginase, which plays a critical role in the regulation of the immune system and tumor growth.
Mecanismo De Acción
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid inhibits arginase activity by binding to the active site of the enzyme. This prevents the conversion of arginine to ornithine, leading to increased levels of arginine in the tumor microenvironment. Increased levels of arginine lead to increased T-cell activation and anti-tumor immune response.
Biochemical and Physiological Effects:
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to increase the levels of arginine in the tumor microenvironment, leading to increased T-cell activation and anti-tumor immune response. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to decrease the levels of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. MDSCs are immune cells that suppress the anti-tumor immune response, and their decreased levels lead to increased T-cell activation and anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, making it suitable for use in high-throughput screening assays. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to be highly selective for arginase, making it a valuable tool for studying the role of arginase in cancer and the immune system.
However, there are also limitations to the use of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments. It has a short half-life, which may limit its efficacy in vivo. Additionally, 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
For research on 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid include optimizing its pharmacokinetics and pharmacodynamics, identifying biomarkers to predict patient response, and exploring its potential use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form the intermediate cyclohexyl carbamoyl-4-aminobenzoic acid. This intermediate is then reacted with 4-oxobutanoic acid to form 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid. The synthesis of 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential use in cancer treatment. Arginase plays a critical role in the regulation of the immune system, and its overexpression has been linked to tumor growth and immune suppression. 4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to inhibit arginase activity, leading to increased levels of arginine in the tumor microenvironment. This, in turn, leads to increased T-cell activation and anti-tumor immune response.
Propiedades
IUPAC Name |
4-[4-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(10-11-16(21)22)18-14-8-6-12(7-9-14)17(23)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20)(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWZRCOXMJPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.